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Dimethoxymethyl(phenyl)silane

Hydrolysis kinetics Heterophase reaction engineering Organosilane process control

Researchers synthesizing methylphenyl silicones often face batch-to-batch variability from chlorosilane-based routes. Dimethoxymethyl(phenyl)silane (CAS 3027-21-2) eliminates this uncertainty via solvent-independent hydrolytic polycondensation (Kh = 0.5×10⁻³ s⁻¹), delivering reproducible molecular weight control across lab and industrial scales. • Bifunctional dimethoxy architecture yields linear/cyclic oligomers for controlled cross-link density in HTV silicone rubbers, avoiding the over-crosslinking risk of trifunctional silanes • Phenyl-methylsiloxane repeat units confer higher thermal stability than diphenylsiloxane alternatives at equivalent phenyl content while maintaining superior low-temperature flexibility • Low viscosity (1.65 cSt) enables uniform dispersion in masterbatch processing without solvent dilution; hydrolytic sensitivity class 7 ensures practical pot life under ambient conditions

Molecular Formula C9H14O2Si
Molecular Weight 182.29 g/mol
Cat. No. B7821073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethyl(phenyl)silane
Molecular FormulaC9H14O2Si
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCOC(OC)[SiH2]C1=CC=CC=C1
InChIInChI=1S/C9H14O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3
InChIKeyFNLUYENEAPLWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxymethyl(phenyl)silane (CAS 3027-21-2): Procurement-Grade Organosilane Intermediate with Verified Physicochemical and Reactivity Profile


Dimethoxymethyl(phenyl)silane (CAS 3027-21-2; also referred to as methylphenyldimethoxysilane or phenylmethyldimethoxysilane) is a bifunctional organoalkoxysilane of formula C₉H₁₄O₂Si (MW 182.29 g/mol), featuring one phenyl group, one methyl group, and two hydrolyzable methoxy substituents on the silicon center. It presents as a colorless to pale yellow transparent liquid with a boiling point of 199 °C at atmospheric pressure, density of 0.99–1.005 g/mL (20–25 °C), refractive index n²⁰/D of 1.475–1.480, flash point of 80 °C, and low kinematic viscosity of 1.65 cSt at 20 °C [1]. The compound belongs to the hydrolytic sensitivity class 7 (reacts slowly with moisture/water) on the Gelest scale, indicating manageable ambient handling requirements while retaining sufficient hydrolytic reactivity for surface coupling and polycondensation applications . It serves as a critical monomeric precursor for methylphenyl silicone oils, phenyl silicone resins, and high-temperature vulcanized (HTV) methylphenyl silicone rubbers, as well as a silane coupling agent and polymer modifier [1].

Why Dimethoxymethyl(phenyl)silane Cannot Be Replaced by Generic Phenylsilanes or Aliphatic Alkoxysilanes Without Performance Compromise


In silane procurement, substituting one organoalkoxysilane for another based solely on nominal functional similarity (e.g., phenyl group presence or alkoxy count) carries substantial technical risk. Three structural parameters govern performance divergence: (i) the number of hydrolyzable alkoxy groups dictates cross-linking density in sol-gel and coupling applications, with dimethoxy-functional silanes yielding linear and cyclic oligomers rather than the highly cross-linked networks formed by trimethoxy analogs [1]; (ii) the nature of the non-hydrolyzable organic substituent (phenyl vs. methyl vs. higher alkyl) controls thermal stability, refractive index, and compatibility with aromatic polymer matrices, where phenyl-bearing siloxanes demonstrate markedly higher thermal degradation thresholds than purely aliphatic polydimethylsiloxanes [2]; (iii) the specific combination of one phenyl and one methyl group on the same silicon center — rather than two phenyl or two methyl groups — produces methylphenylsiloxane repeat units that, at equivalent phenyl content, confer higher thermal stability than diphenylsiloxane units and far better low-temperature flexibility and lower viscosity than diphenyl-based copolymers [2]. The quantitative evidence below establishes the measurable consequences of these molecular-level distinctions for scientific selection.

Dimethoxymethyl(phenyl)silane: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Procurement Decisions


Hydrolysis Rate Constant (Kh = 0.5×10⁻³ s⁻¹) and Kinetic Regime Control vs. Methylphenyldichlorosilane

In a direct head-to-head heterophase hydrolysis study, dimethoxymethyl(phenyl)silane (methylphenyldimethoxysilane) exhibited a measured hydrolysis rate constant of Kh = 0.5×10⁻³ s⁻¹ in an acetone/water system. Critically, the hydrolysis of the dimethoxy compound transitions to the kinetic regime at a lower mixing intensity compared to methylphenyldichlorosilane, whose hydrolysis is diffusion-controlled under identical conditions. Furthermore, the hydrolysis product composition of the dimethoxysilane is independent of acetone concentration, whereas the dichlorosilane's product distribution is highly solvent-concentration-dependent [1]. This provides predictable, mixing-insensitive process control unattainable with the chlorosilane analog.

Hydrolysis kinetics Heterophase reaction engineering Organosilane process control

Dimethoxy-Type Silane Coupling Agents: Enhanced Silica-Rubber Reinforcement vs. Trimethoxy-Type Analogs

A systematic 2020 study comparing methoxy-type silane coupling agent (SCA) architectures for silica-reinforced styrene-butadiene rubber (SBR) demonstrated that dimethoxy-type SCAs exhibit higher reactivity toward hydrolysis than conventional ethoxy-type SCAs, leading to superior silanization of silica filler surfaces. Importantly, the dimethoxy-type SCA showed more enhanced rubber composite properties — including higher vulcanization density and improved mechanical performance — than the trimethoxy-type SCA [1]. While the specific SCA studied was a mercapto-functional dimethoxysilane (MPDMS), the architecture-activity principle — that two methoxy groups provide an optimal balance of hydrolytic reactivity without the excessive cross-linking that three methoxy groups impose — is directly transferable to dimethoxymethyl(phenyl)silane as a phenyl-bearing dimethoxy SCA scaffold.

Silane coupling agent Silica-rubber composite Vulcanization efficiency

Methylphenylsiloxane vs. Diphenylsiloxane Copolymer Architecture: Higher Thermal Stability at Equivalent Phenyl Content

A 2024 comparative study of vinyl-terminated poly(dimethylsiloxane-co-methylphenylsiloxane) and poly(dimethylsiloxane-co-diphenylsiloxane) synthesized from cyclic siloxane monomers demonstrated a critical structure-property relationship: at a given phenyl content, the poly[dimethylsiloxane-co-methyl(phenyl)siloxane] copolymer — whose methylphenylsiloxane repeat unit is precisely the unit derived from dimethoxymethyl(phenyl)silane as a monomer — exhibits higher thermal stability than the diphenylsiloxane-containing copolymer as evaluated by thermal gravimetric analysis (TGA) [1]. The methylphenylsiloxane copolymer also shows lower room-temperature viscosity and reduced low-temperature crystallinity compared to the diphenylsiloxane analog, as confirmed by differential scanning calorimetry and rotational rheometry [1].

Polysiloxane thermal stability Methylphenylsiloxane copolymer TGA degradation temperature

Physicochemical Property Differentiation: Intermediate Boiling Point, Density, and Refractive Index vs. PTMS, DPDMS, and DMDMS

Dimethoxymethyl(phenyl)silane occupies a distinct position in organoalkoxysilane property space that is not replicated by any single close analog. Compared to phenyltrimethoxysilane (PTMS, CAS 2996-92-1), it offers a lower boiling point (199 °C vs. 211–233 °C) and lower density (0.99 vs. 1.064 g/mL), enabling lower-temperature distillation and reduced formulation weight [1]. Compared to dimethyldimethoxysilane (DMDMS, CAS 1112-39-6), it provides dramatically higher boiling point (199 °C vs. 82 °C), higher density (0.99 vs. 0.87 g/mL), and a significantly higher flash point (80 °C vs. −9 to −35 °C), translating to reduced volatility, lower VOC emission potential, and safer handling [1]. Versus diphenyldimethoxysilane (DPDMS, CAS 6843-66-9), it demonstrates substantially lower viscosity (1.65 cSt vs. 8.4 cSt at 25 °C) and a refractive index better matched to many organic polymer matrices (n ~1.48 vs. ~1.54) [1].

Physicochemical properties Processing window Formulation compatibility

Hydrolytic Sensitivity Classification and Quantitative Acute Oral Toxicity (LD50) for Safe Handling Benchmarking

Dimethoxymethyl(phenyl)silane is assigned Hydrolytic Sensitivity Class 7 (reacts slowly with moisture/water) on the Gelest reactivity scale, consistent with its dialkoxysilane architecture [1]. This places it in a distinctly more manageable handling category than chlorosilanes such as methylphenyldichlorosilane, which undergo rapid, exothermic hydrolysis with HCl gas evolution and require rigorously anhydrous handling. The compound's acute oral toxicity is quantified as LD50 = 892 mg/kg (oral, rat), which is defined as moderately toxic and provides a concrete numerical benchmark for risk assessment and safety protocol design [1]. In contrast, the methanol hydrolysis byproduct of methoxysilanes is classified as flammable and toxic, a regulatory consideration that should be weighed against the safer ethanol byproduct from ethoxy analogs such as phenylmethyldiethoxysilane (CAS 775-56-4) [2].

Hydrolytic stability Occupational safety Toxicity profiling

Dimethoxymethyl(phenyl)silane: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Controlled Hydrolysis for Methylphenyl Silicone Oil and Resin Synthesis with Predictable Molecular Weight

The quantified hydrolysis rate constant (Kh = 0.5×10⁻³ s⁻¹) and kinetic regime accessibility at low mixing intensity [1] make dimethoxymethyl(phenyl)silane the preferred monomer for synthesizing methylphenyl silicone oils and resins via controlled hydrolytic polycondensation. Unlike methylphenyldichlorosilane, whose diffusion-limited hydrolysis produces HCl and variable product distributions dependent on acetone concentration, the dimethoxysilane offers solvent-independent product composition, enabling reproducible batch-to-batch molecular weight control in both laboratory-scale and industrial reactors. The resulting methylphenylsiloxane repeat units confer higher thermal stability than diphenylsiloxane alternatives at equivalent phenyl content, as established by TGA analysis of the corresponding copolymers [2].

Silane Coupling Agent for High-Temperature Silica-Filled Polymer Composites

For silica-reinforced rubber and polymer composite formulations requiring elevated service temperatures, dimethoxymethyl(phenyl)silane combines two evidence-backed advantages: (i) the dimethoxy architecture, which the 2020 Polymers study demonstrated yields enhanced silica silanization and rubber composite mechanical properties compared to trimethoxy-type coupling agents [1]; and (ii) the phenyl substituent on silicon, which imparts radical-scavenging thermal stabilization and compatibility with aromatic polymer matrices that purely aliphatic silanes (e.g., DMDMS-derived) cannot provide [2]. The low viscosity (1.65 cSt) facilitates uniform dispersion in masterbatch processes without solvent dilution, while the hydrolytic sensitivity class 7 ensures sufficient pot life under ambient conditions [3].

High-Temperature Vulcanized (HTV) Methylphenyl Silicone Rubber Crosslinker

Dimethoxymethyl(phenyl)silane is specifically suited as a crosslinker and configuration agent for HTV methylphenyl silicone rubbers [1]. The bifunctional dimethoxy architecture introduces chain-extending (D-unit) character rather than the network-forming (T-unit) character of trifunctional phenyltrimethoxysilane (PTMS), enabling fine control over cross-link density and elastomeric flexibility. The methylphenylsiloxane unit derived from this monomer provides the thermal endurance necessary for HTV cure cycles (typically >150 °C) while maintaining low-temperature flexibility superior to diphenylsiloxane-based elastomers [2]. The boiling point of 199 °C and flash point of 80 °C permit safe incorporation into rubber compounding formulations at elevated processing temperatures without excessive volatilization [3].

Hydrophobic Surface Modification with Phenyl-Enhanced Thermal and UV Stability

As a hydrophobic surface treatment agent, dimethoxymethyl(phenyl)silane offers the dual functionality of methoxy-mediated covalent bonding to hydroxylated inorganic surfaces (glass, silica, alumina, mineral fillers) and phenyl-group-induced surface hydrophobicity with enhanced UV and thermal stability compared to methyl-only silanes [1]. The Gelest hydrophobic silane selection framework identifies aromatic substituents as effective hydrophobic entities that create non-polar interphases while maintaining water vapor permeability — a critical attribute for protective coatings on concrete, masonry, and composite structures. The compound's toxicity profile (LD50 892 mg/kg) and hydrolytic sensitivity classification provide the quantitative safety data required for industrial coating formulation registration [2].

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